

Spectroscopic Data Analysis of Ethyl Cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopropanecarboxylate**

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This technical guide provides an in-depth analysis of the spectroscopic data for ethyl **cyclopropanecarboxylate**, a key building block in organic synthesis and drug discovery. The following sections detail the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.^[1] For ethyl **cyclopropanecarboxylate**, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl **cyclopropanecarboxylate** provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Ethyl **Cyclopropanecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.13	Quartet	2H	-O-CH ₂ -CH ₃
1.60	Multiplet	1H	-CH- (cyclopropyl)
1.26	Triplet	3H	-O-CH ₂ -CH ₃
0.96	Multiplet	2H	-CH ₂ - (cyclopropyl)
0.85	Multiplet	2H	-CH ₂ - (cyclopropyl)

Data sourced from a 400 MHz spectrum in CDCl₃.[\[2\]](#)[\[3\]](#)

Interpretation:

- The quartet at 4.13 ppm corresponds to the two protons of the methylene group (-O-CH₂-) of the ethyl ester, which are split by the three adjacent methyl protons.
- The triplet at 1.26 ppm is assigned to the three protons of the methyl group (-CH₃) of the ethyl ester, split by the two adjacent methylene protons.
- The multiplets in the upfield region (1.60-0.85 ppm) are characteristic of the cyclopropyl ring protons, which exhibit complex splitting patterns due to their rigid arrangement and differing magnetic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Cyclopropanecarboxylate

Chemical Shift (δ) ppm	Assignment
174.5	C=O (ester carbonyl)
60.5	-O-CH ₂ -CH ₃
14.3	-O-CH ₂ -CH ₃
12.9	CH (cyclopropyl)
8.5	CH ₂ (cyclopropyl)

Note: Specific peak assignments for cyclopropyl carbons can vary slightly between sources.

Interpretation:

- The downfield signal at 174.5 ppm is characteristic of the carbonyl carbon of the ester group.
- The peak at 60.5 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom.
- The upfield signal at 14.3 ppm is assigned to the methyl carbon of the ethyl group.
- The signals at 12.9 ppm and 8.5 ppm are attributed to the carbons of the cyclopropane ring.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[4]

- Accurately weigh approximately 5-25 mg of ethyl **cyclopropanecarboxylate**.[4]
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:[5]

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the ^{13}C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl **Cyclopropanecarboxylate**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~2980	Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Note: The exact peak positions can vary slightly. Data is consistent with general values for esters and cyclopropyl groups.

Interpretation:

- The strong absorption band around 1730 cm^{-1} is a clear indicator of the carbonyl ($\text{C}=\text{O}$) stretching vibration of the ester functional group.
- The strong band at approximately 1180 cm^{-1} corresponds to the C-O stretching vibration of the ester linkage.
- The peaks around 2980 cm^{-1} are due to the C-H stretching vibrations of the ethyl and cyclopropyl groups.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR) Method:[6][7]

- Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of ethyl **cyclopropanecarboxylate** directly onto the ATR crystal, ensuring it covers the crystal surface.[7][8]
- Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[6]
- Clean the ATR crystal thoroughly after the measurement.[6]

Transmission Method (Salt Plates):[9]

- Place one drop of liquid ethyl **cyclopropanecarboxylate** onto a clean, polished salt plate (e.g., NaCl or KBr).[9]
- Place a second salt plate on top of the first to create a thin liquid film between them.[9]
- Mount the sandwiched plates in the spectrometer's sample holder.
- Acquire the IR spectrum.

- After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., chloroform or methylene chloride), followed by rinsing with ethanol and careful drying.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a volatile compound like ethyl **cyclopropanecarboxylate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[11]

Table 4: Mass Spectrometry Data for Ethyl Cyclopropanecarboxylate

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
114	~3	[M] ⁺ (Molecular Ion)
86	~23	[M - C ₂ H ₄] ⁺
85	~7	[M - C ₂ H ₅] ⁺
69	100	[C ₄ H ₅ O] ⁺ (Base Peak)
41	~34	[C ₃ H ₅] ⁺
29	~24	[C ₂ H ₅] ⁺

Data obtained via electron ionization (EI).[3][12]

Interpretation:

- The peak at m/z 114 corresponds to the molecular ion [C₆H₁₀O₂]⁺, confirming the molecular weight of the compound.[12][13]
- The base peak at m/z 69 is likely due to the loss of an ethoxy radical (-OCH₂CH₃) followed by rearrangement, a common fragmentation pathway for esters.
- Other significant fragments correspond to logical losses from the molecular ion, such as the loss of ethene (m/z 86) or an ethyl group (m/z 85).

Experimental Protocol for GC-MS

This protocol is for the analysis of volatile organic compounds.[\[14\]](#)

Sample Preparation:

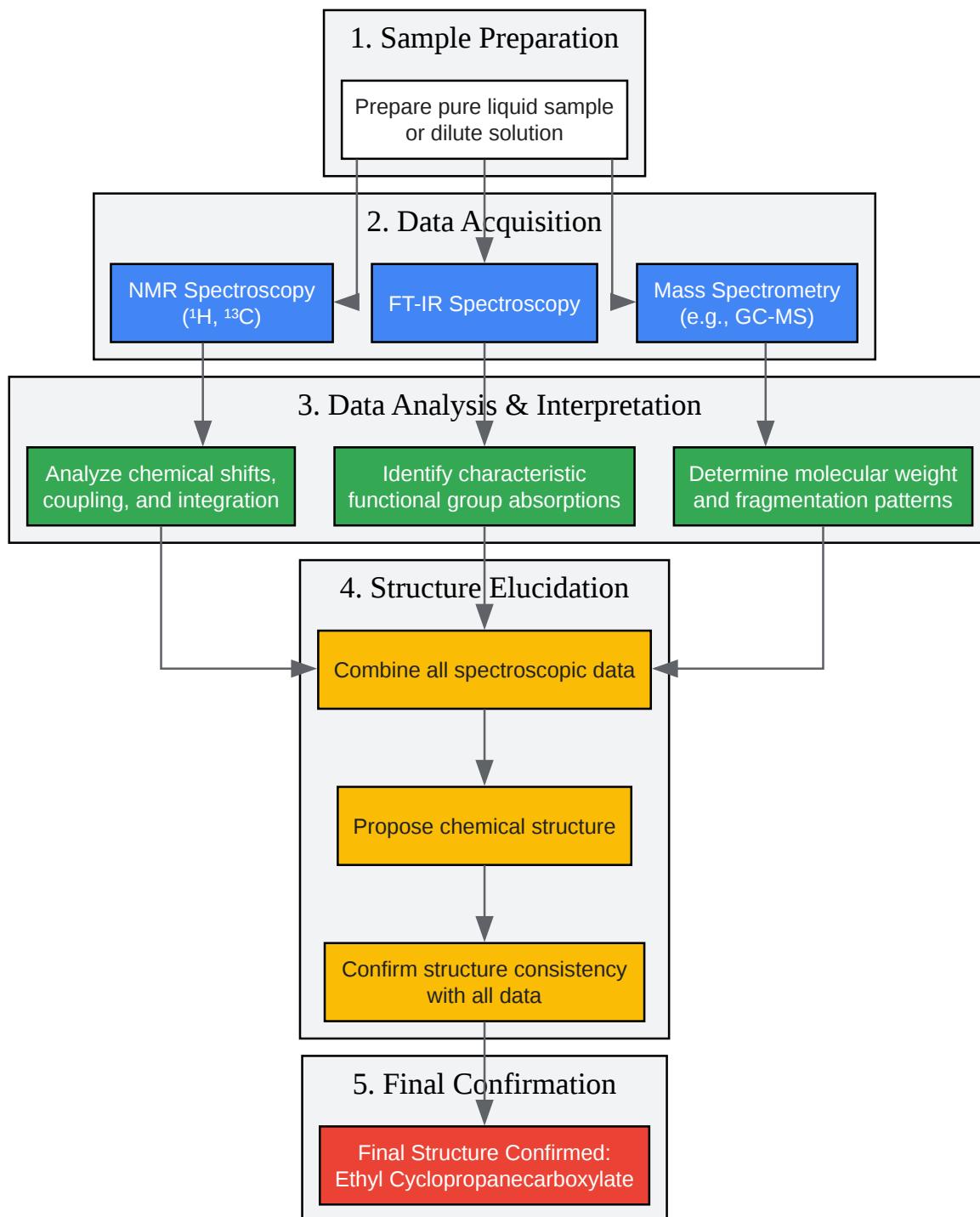
- Prepare a dilute solution of ethyl **cyclopropanecarboxylate** in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

- Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC-MS instrument.[\[15\]](#)
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column in the gas chromatograph.[\[15\]](#) The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As ethyl **cyclopropanecarboxylate** elutes from the GC column, it enters the mass spectrometer's ion source.
- In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like ethyl **cyclopropanecarboxylate**.

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Caption: Workflow for spectroscopic analysis of ethyl **cyclopropanecarboxylate**.

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